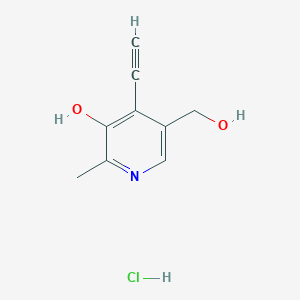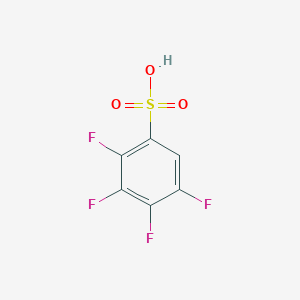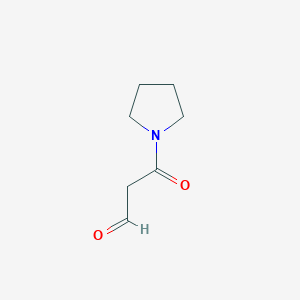![molecular formula C21H28OSi B14495450 Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane CAS No. 64960-61-8](/img/structure/B14495450.png)
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C21H28OSi This compound is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to a complex hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane typically involves the reaction of a suitable alcohol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
R-OH+Me3SiCl→R-O-SiMe3+HCl
where R represents the hydrocarbon chain (2-methyl-2,4-diphenylpent-4-en-1-yl).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanols (R-OH) or siloxanes (R-O-Si-R’).
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, enhance the solubility of compounds, and protect functional groups during chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride (Me3SiCl)
- Trimethylsilyl ether (Me3Si-O-R)
- Trimethylsilyl acetylene (Me3Si-C≡CH)
Uniqueness
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane is unique due to its complex hydrocarbon chain, which imparts distinct chemical and physical properties. Compared to simpler trimethylsilyl compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
64960-61-8 |
|---|---|
Formule moléculaire |
C21H28OSi |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-2,4-diphenylpent-4-enoxy)silane |
InChI |
InChI=1S/C21H28OSi/c1-18(19-12-8-6-9-13-19)16-21(2,17-22-23(3,4)5)20-14-10-7-11-15-20/h6-15H,1,16-17H2,2-5H3 |
Clé InChI |
VHVDLBJSDXHQJL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=C)C1=CC=CC=C1)(CO[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)



![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)





